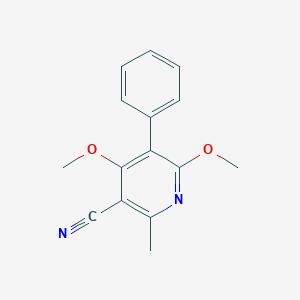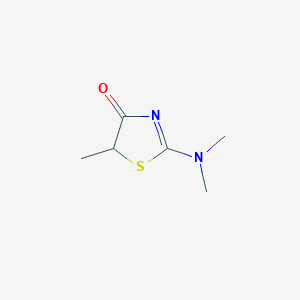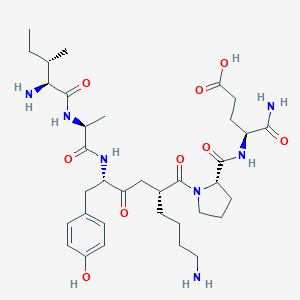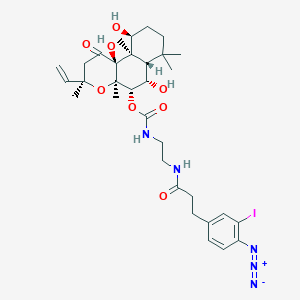
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Übersicht
Beschreibung
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone, also known as PTK787, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been investigated for its ability to inhibit angiogenesis, the process by which new blood vessels are formed.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone and its derivatives demonstrate significant antimicrobial activity. A study synthesized derivatives and tested them against various bacteria and fungi. These compounds showed notable activity against B. subtilis and yeast-like fungi, with 1,3,4-thiadiazole ring derivatives exhibiting higher efficacy (Önkol et al., 2008).
Synthesis of Derivatives
The compound is a key player in synthesizing various phthalazine, pyrimido[4,5-c]-pyridazine, pyrido[3,4-c]pyridazine, and 1,6-naphthyridine derivatives. These derivatives are important in medicinal chemistry and can be used to create new therapeutic agents (Rady & Barsy, 2006).
Spectroscopic Investigations
The spectroscopic properties of 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone and its derivatives have been thoroughly investigated. These studies include molecular geometry, vibrational frequencies, and electronic transitions, providing insights into the physical and chemical properties of these compounds (Sroczyński & Malinowski, 2017).
Synthesis of Stable Derivatives
Research has been conducted on synthesizing stable derivatives of 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone. These derivatives are useful in various chemical processes and could lead to the development of new materials or pharmaceuticals (Danopoulos et al., 2002).
Antimycobacterial Activity
Novel derivatives of this compound have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. These findings could have significant implications for developing new treatments for tuberculosis (Lv et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-imidazol-1-ylethyl)-4-pyridin-3-ylphthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18-16-6-2-1-5-15(16)17(14-4-3-7-19-12-14)21-23(18)11-10-22-9-8-20-13-22/h1-9,12-13H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSGNCKTVYFUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CCN3C=CN=C3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160167 | |
| Record name | 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone | |
CAS RN |
137381-31-8 | |
| Record name | 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137381318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)












